1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected glycine moiety
Vorbereitungsmethoden
The synthesis of 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine typically involves multiple steps, starting with the protection of glycine using tert-butoxycarbonyl (Boc) group. The protected glycine is then coupled with a piperidine derivative. The benzyl group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be selectively removed to reveal the active amine. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine include other Boc-protected amino acids and piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and applications. For example:
N-Boc-piperidine-4-carbonitrile: Used in organic synthesis as an intermediate.
1-Boc-4-aminomethylpiperidine: Utilized in the synthesis of pharmaceuticals.
This compound stands out due to its unique combination of a benzyl group and a Boc-protected glycine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
226249-35-0 |
---|---|
Molekularformel |
C19H29N3O3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-13-17(23)21-16-9-11-22(12-10-16)14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,24)(H,21,23) |
InChI-Schlüssel |
VIIVNPOZCJRLCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.